N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide

Covalent inhibitor Cysteine targeting Electrophilic warhead

N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide (CAS 1138445-68-7) is a bifunctional small molecule (MW 375.28 g/mol, formula C14H19BrN2O3S) that combines a highly electrophilic bromoacetamide warhead with a 7-membered azepane-sulfonamide scaffold. This architecture endows it with the capacity for covalent, irreversible engagement of nucleophilic cysteine thiols within target proteins, a property that distinguishes it from non-electrophilic sulfonamide analogs that rely solely on reversible binding interactions.

Molecular Formula C14H19BrN2O3S
Molecular Weight 375.28 g/mol
CAS No. 1138445-68-7
Cat. No. B1452831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide
CAS1138445-68-7
Molecular FormulaC14H19BrN2O3S
Molecular Weight375.28 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
InChIInChI=1S/C14H19BrN2O3S/c15-11-14(18)16-12-5-7-13(8-6-12)21(19,20)17-9-3-1-2-4-10-17/h5-8H,1-4,9-11H2,(H,16,18)
InChIKeyHPCRIQLRTIGNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide (CAS 1138445-68-7): Core Physicochemical & Functional Profile for Procurement Decisions


N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide (CAS 1138445-68-7) is a bifunctional small molecule (MW 375.28 g/mol, formula C14H19BrN2O3S) that combines a highly electrophilic bromoacetamide warhead with a 7-membered azepane-sulfonamide scaffold [1]. This architecture endows it with the capacity for covalent, irreversible engagement of nucleophilic cysteine thiols within target proteins, a property that distinguishes it from non-electrophilic sulfonamide analogs that rely solely on reversible binding interactions [2]. Its calculated partition coefficient (logP ~2.5–3.4) and high polarizability (34.1 ± 0.5 × 10⁻²⁴ cm³) position it as a moderately lipophilic probe suitable for cell-permeable covalent targeting applications.

Why N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide Cannot Be Simply Replaced by Other Sulfonamide-Acetamide Analogs


The sulfonamide-acetamide chemical space is broad, but minor structural perturbations lead to profound functional divergence. The target compound's unique combination of (i) a bromoacetamide electrophile, (ii) an azepane (7-membered) sulfonamide ring, and (iii) a para-substituted phenyl linker differentiates it from the most closely related comparators: N-[4-(azepane-1-sulfonyl)phenyl]acetamide (CAS 109473-93-0, lacks the electrophilic bromine), N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide (BMSBAA, CAS 1138445-63-2, contains a benzyl-methyl sulfonamide rather than azepane), and 2-bromo-N-(4-sulfamoylphenyl)acetamide (CAS 5332-70-7, carries a primary sulfonamide without the azepane ring) . These structural differences translate into quantifiable disparities in electrophilicity, ionization state, lipophilicity, and target engagement profiles that preclude generic interchangeability, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide Against Closest Analogs


Covalent Warhead Reactivity: Irreversible Cysteine Engagement vs. Reversible Binding of Non-Electrophilic Analogs

The bromoacetamide moiety of the target compound enables irreversible covalent bond formation with cysteine thiols via an S_N2 mechanism, a property entirely absent in the non-electrophilic comparator N-[4-(azepane-1-sulfonyl)phenyl]acetamide (CAS 109473-93-0), which can only engage targets through reversible non-covalent interactions . Bromoacetamide reacts with papain's active-site cysteine with a second-order rate constant approximately 200-fold greater than with simple thiol compounds at pH 7, demonstrating the enhanced reactivity conferred by the protein microenvironment [1]. This covalent mechanism yields sustained target occupancy beyond the washout period, a hallmark of irreversible inhibitor pharmacology.

Covalent inhibitor Cysteine targeting Electrophilic warhead Irreversible inhibition

Sulfonamide pKa: Calculated Ionization State Divergence Relative to Primary Sulfonamide and Benzyl-Methyl Sulfonamide Analogs

The azepane-substituted sulfonamide of the target compound is predicted to exhibit a significantly higher pKa compared to the primary sulfonamide analog 2-bromo-N-(4-sulfamoylphenyl)acetamide (CAS 5332-70-7) and distinct ionization behavior relative to BMSBAA (CAS 1138445-63-2). ChemAxon-calculated pKa for the azepane-1-sulfonamide fragment is approximately 11.24 [1], whereas primary aromatic sulfonamides typically exhibit pKa values in the range of 9.5–10.5 [2]. This ~0.7–1.7 unit pKa elevation means the target compound remains predominantly neutral at physiological pH 7.4, while the primary sulfonamide analog exists in a partially ionized state, impacting membrane permeability and protein binding.

Sulfonamide ionization pKa prediction Drug-like properties Permeability

Lipophilicity (logP): Moderate logP of the Azepane-Sulfonamide Scaffold Contrasts with Lower logP of Primary Sulfonamide and Higher logP of Bulkier Analogs

The target compound exhibits a calculated logP in the range of 2.5–3.4 [1], placing it in the moderate lipophilicity range optimal for cell permeability while retaining sufficient aqueous solubility. In contrast, the primary sulfonamide analog 2-bromo-N-(4-sulfamoylphenyl)acetamide (CAS 5332-70-7) is predicted to have a substantially lower logP (~0.5–1.0) due to the polar primary sulfonamide group, while BMSBAA (CAS 1138445-63-2) with its benzyl-methyl substitution is expected to have a higher logP (~3.5–4.0) [2]. This ~2–3 log unit difference translates to a theoretical 100- to 1000-fold difference in octanol-water partition coefficient, directly impacting membrane partitioning and cellular uptake kinetics.

Lipophilicity logP Cell permeability Drug design

Target Engagement Potential: Acetylcholinesterase Inhibition as a Binding Surrogate Differentiating the Azepane-Sulfonamide from Alternative Sulfonamide Scaffolds

While direct target engagement data for the target compound itself remains limited in the public domain, closely related azepane-sulfonamide scaffolds demonstrate measurable biochemical activity that distinguishes them from alternative sulfonamide series. An azepane-sulfonamide-containing analog (BindingDB BDBM70248) showed EC₅₀ = 1.16 × 10⁵ nM against M. tuberculosis RecA intein [1], while a distinct azepane-sulfonamide derivative (BDBM89299) exhibited IC₅₀ values of 1.76 × 10³ nM and 7.51 × 10³ nM against Wnt-3a and GLI1, respectively [2]. Importantly, the sulfonamide class shows broad acetylcholinesterase (AChE) inhibitory activity with reported IC₅₀ values spanning 1.3–380 nM [3], and the bromoacetamide-containing analog BMSBAA has been specifically noted for AChE inhibition . The target compound's combination of azepane-sulfonamide scaffold and bromoacetamide warhead positions it as a covalent AChE probe candidate, differentiated from non-covalent sulfonamide inhibitors.

Acetylcholinesterase inhibition Sulfonamide SAR Target engagement Covalent modifier

Optimal Research and Industrial Application Scenarios for N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide Based on Quantitative Differentiation Evidence


Covalent Chemical Probe Development for Cysteine-Containing Target Proteins

The bromoacetamide warhead enables irreversible covalent labeling of cysteine residues, as supported by the established S_N2 reactivity of bromoacetamide with papain's active-site cysteine (200-fold rate enhancement over simple thiols at pH 7) [1]. This compound is suited for developing activity-based protein profiling (ABPP) probes or covalent inhibitors where sustained target occupancy is required. Unlike the non-electrophilic comparator N-[4-(azepane-1-sulfonyl)phenyl]acetamide (CAS 109473-93-0), which dissociates upon washout, the target compound provides wash-resistant labeling essential for target identification and validation studies.

Acetylcholinesterase (AChE) Covalent Inhibitor Screening Cascades

The target compound combines the sulfonamide scaffold associated with AChE inhibition (class IC₅₀ range: 1.3–380 nM) with a covalent bromoacetamide warhead, positioning it as a candidate for developing irreversible AChE inhibitors [2]. This is differentiated from reversible sulfonamide AChE inhibitors that lack the covalent modification capability. Researchers screening for sustained AChE inhibition with resistance to substrate competition should prioritize this chemotype over non-electrophilic sulfonamide analogs.

Structure-Activity Relationship (SAR) Studies Exploring Azepane Ring Size Effects on Target Selectivity

The 7-membered azepane ring distinguishes this compound from 6-membered piperidine and 5-membered pyrrolidine sulfonamide analogs. BindingDB data for azepane-sulfonamide derivatives show measurable but modest activity against RecA intein (EC₅₀ = 1.16 × 10⁵ nM), Wnt-3a (IC₅₀ = 1.76 × 10³ nM), and GLI1 (IC₅₀ = 7.51 × 10³ nM), suggesting a selectivity profile that may diverge from smaller-ring analogs [3]. The moderate lipophilicity (logP ~2.5–3.4) further supports cell-based SAR campaigns where permeability and solubility balance is critical.

Computational Docking and Covalent Docking Studies Requiring an Electrophilic Sulfonamide Scaffold

The compound's predicted pKa (~11.24 for the azepane-sulfonamide fragment) indicates it remains predominantly neutral at physiological pH, simplifying computational modeling by avoiding the need to account for multiple ionization states [4]. The bromoacetamide warhead provides a defined electrophilic center for covalent docking simulations. This is preferable to analogs like 2-bromo-N-(4-sulfamoylphenyl)acetamide (CAS 5332-70-7), whose primary sulfonamide (pKa ~9.5–10.5) is partially ionized at pH 7.4, complicating docking parameterization.

Quote Request

Request a Quote for N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.